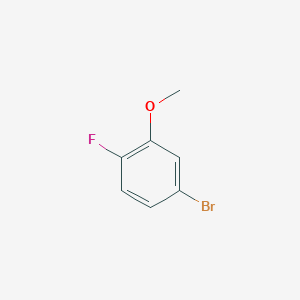

5-Bromo-2-fluoroanisole

Description

The exact mass of the compound 4-Bromo-1-fluoro-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVMQEIGENUPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544839 | |

| Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103291-07-2 | |

| Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-fluoroanisole CAS number

An In-depth Technical Guide to 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 103291-07-2) is a halogenated aromatic ether that serves as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable intermediate in the development of novel pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Chemical Identity and Properties

This compound is also known by several synonyms, including 3-Bromo-6-fluoroanisole, 4-Bromo-1-fluoro-2-methoxybenzene, and 2-Fluoro-5-bromoanisole.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 103291-07-2[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₆BrFO[1] |

| Molecular Weight | 205.02 g/mol [1][2] |

| IUPAC Name | 4-Bromo-1-fluoro-2-methoxybenzene |

| MDL Number | MFCD01861130[9] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2][6] |

| Boiling Point | 205.8 °C (at 760 mmHg)[1][4][5][7] |

| Density | 1.532 g/cm³[1][4][5] |

| Flash Point | 92.5 - 98 °C[1][9] |

| Refractive Index | 1.519[1][4] |

| Storage | Store at room temperature, sealed in a dry place[1][2] |

Synthesis of this compound

The most common laboratory synthesis involves the methylation of 5-Bromo-2-fluorophenol. This reaction proceeds via a standard Williamson ether synthesis mechanism.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound , 98% , 103291-07-2 - CookeChem [cookechem.com]

- 3. 2-Fluoro-5-bromoanisole | 103291-07-2 [chemicalbook.com]

- 4. 5-Bromo-2-fluoroanisole103291-07-2,Purity98%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 5. guidechem.com [guidechem.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. 103291-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-fluoroanisole (CAS No. 103291-07-2). The information is presented to support research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate.[1][2]

Core Physical Properties

This compound is a halogenated aromatic ether that serves as a versatile building block in organic synthesis.[3] Its physical characteristics are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling. The key physical properties are summarized in the table below.

| Property | Value | Unit | Notes |

| Molecular Formula | C₇H₆BrFO | - | [4] |

| Molecular Weight | 205.02 | g/mol | [4] |

| Appearance | Colorless to off-white or pale yellow liquid | - | [1][5] |

| Boiling Point | 82-85 | °C | At unspecified pressure. |

| 205.8 ± 20.0 | °C | Predicted value at 760 mmHg.[1][6] | |

| Melting Point | Not Available | °C | Often cited as N/A, suggesting it is a liquid at room temperature.[5][7] |

| Density | 1.531 ± 0.06 | g/cm³ | Predicted value.[1][6] |

| Refractive Index | ~1.519 | - | [7] |

| Flash Point | 98 | °C | |

| Solubility | Insoluble in water; Soluble in common organic solvents. | - | Inferred from its chemical structure. |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the capillary method is a common and effective technique.[8]

Protocol:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.[9]

-

The temperature is slowly increased. The point at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted as the initial boiling temperature.[9]

-

The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the final boiling temperature.[8]

-

The boiling point is typically reported as the range between these two temperatures.

Determination of Melting Point

While this compound is a liquid at room temperature, for solid organic compounds, the melting point is a crucial indicator of purity. The capillary method is also standard for this determination.

Protocol:

-

A small, finely powdered sample of the solid is packed into a capillary tube sealed at one end.[10]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with mineral oil).

-

The sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a graduated cylinder and a balance.

Protocol:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12][13]

-

A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

-

The mass of the graduated cylinder containing the liquid is measured.[12][13]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[14] The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Protocol:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index varies with temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.

Protocol:

-

Water Solubility: A small amount of this compound (e.g., 0.1 mL) is added to a test tube containing a small volume of water (e.g., 3 mL). The tube is shaken vigorously. Immiscibility would indicate insolubility.[15]

-

Organic Solvent Solubility: The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether, dichloromethane) to determine its solubility profile.

-

Acid/Base Solubility: To test for acidic or basic functional groups, solubility in 5% aqueous solutions of NaOH and HCl can be tested.[16] Given its structure, this compound is not expected to be soluble in aqueous acid or base.

Synthesis Workflow of this compound

This compound can be synthesized from 5-bromo-2-fluorophenol. The following diagram illustrates the key steps in this synthesis.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

- 1. This compound , 98% , 103291-07-2 - CookeChem [cookechem.com]

- 2. 2-Fluoro-5-bromoanisole | 103291-07-2 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scbt.com [scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. lookchem.com [lookchem.com]

- 8. jove.com [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. scribd.com [scribd.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

5-Bromo-2-fluoroanisole chemical structure

An In-depth Technical Guide to 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physical properties, synthesis, spectroscopic data, applications, and safety information.

Chemical Structure and Properties

This compound is a halogenated aromatic ether. The presence of bromine, fluorine, and a methoxy group on the benzene ring imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Chemical Identification

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 103291-07-2[1][2][3][4] |

| Molecular Formula | C₇H₆BrFO[1][2][3] |

| Molecular Weight | 205.02 g/mol [2][3] |

| InChIKey | SEVMQEIGENUPIE-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)F[4] |

| Synonyms | 3-Bromo-6-fluoroanisole, 4-Bromo-1-fluoro-2-methoxybenzene, 2-Fluoro-5-bromoanisole, 5-Bromo-2-fluorophenyl methyl ether[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Colorless to off-white liquid[3] |

| Boiling Point | 82-85 °C; 205.8±20.0 °C (Predicted)[3] |

| Density | 1.531±0.06 g/cm³ (Predicted)[3] |

| Flash Point | 98 °C |

| Storage | Sealed in dry, Room Temperature[3] |

Synthesis of this compound

The following section details a common laboratory-scale synthesis of this compound.

Experimental Protocol

Reaction: Methylation of 5-Bromo-2-fluorophenol.

Materials:

-

5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol)

-

Iodomethane (19.3 g, 136 mmol)

-

Potassium carbonate (18.8 g, 136 mmol)

-

Dimethylformamide (DMF, 120 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol) and iodomethane (19.3 g, 136 mmol) in DMF (120 mL).

-

Add potassium carbonate (18.8 g, 136 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 65 hours.

-

Upon completion of the reaction, add water (150 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (1 x 100 mL, 2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic solution under reduced pressure to yield a light yellow oily crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford this compound as a colorless oil (14.2 g, quantitative yield).[3]

Synthesis Workflow

Spectroscopic Data

Structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.08 (dd, J = 2.2 and 7.6 Hz, 1H), 7.02 (ddd, J = 2.2, 4.2 and 8.6 Hz, 1H), 6.95 (dd, J = 8.6 and 10.8 Hz, 1H), 3.88 (s, 3H).[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -137 (s, 1F).[3]

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of complex organic molecules for pharmaceutical applications. The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as bioavailability and metabolic stability.[5][6][7]

A notable application is its use as a reactant in the preparation of bicyclic substituted hydroxyphenylmethanone derivatives. These compounds act as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which are being investigated for the treatment of osteoporosis.[3]

The isomeric compound, 2-Bromo-5-fluoroanisole, serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[5]

Role in Intermediate Synthesis for Drug Development

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects.[3] |

| Precautionary Statements | P273, P301+P312+P330, P302+P352, P305+P351+P338[3] |

| Hazard Class | IRRITANT[3] |

| WGK Germany | 3[3] |

Recommended Handling Procedures

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly closed container in a dry and cool place.[8]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[8]

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluoro-5-bromoanisole | 103291-07-2 [chemicalbook.com]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Bromo-2-fluoroanisole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoroanisole is a key building block in medicinal chemistry, recognized for its utility in the synthesis of biologically active compounds. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity, makes it a valuable reagent in the development of novel therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound. A significant focus is placed on its application as a crucial intermediate in the synthesis of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, a promising therapeutic target for osteoporosis. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a halogenated aromatic ether with the molecular formula C₇H₆BrFO.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 205.02 g/mol | [1] |

| CAS Number | 103291-07-2 | [2] |

| MDL Number | MFCD01861130 | [2] |

| Appearance | Colorless to off-white liquid | |

| Boiling Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| Solubility | Soluble in common organic solvents |

Synthesis and Purification

A common synthetic route to this compound involves the methylation of 5-bromo-2-fluorophenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-fluorophenol

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Dissolve 5-bromo-2-fluorophenol and iodomethane in DMF.

-

Add potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Applications in Medicinal Chemistry

The bromine atom in this compound serves as a versatile handle for various carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The reactivity of the C-Br bond allows for the selective introduction of various aryl and heteroaryl groups.

The presence of the fluorine atom is also of significant interest in medicinal chemistry. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with its target protein.[8][9][10][11]

Application in the Synthesis of 17β-HSD2 Inhibitors

A critical application of this compound is in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[12][13][14] This enzyme catalyzes the conversion of the potent estrogen 17β-estradiol (E2) to the less active estrone (E1).[12][13] In bone, local concentrations of E2 are crucial for maintaining bone mineral density. By inhibiting 17β-HSD2, the local concentration of E2 can be increased, which is a promising strategy for the treatment of osteoporosis.[12][13][14]

The synthesis of bicyclic substituted hydroxyphenylmethanone derivatives as 17β-HSD2 inhibitors often utilizes this compound as a key starting material.[12]

Experimental Protocol: Grignard Reaction for the Synthesis of a 17β-HSD2 Inhibitor Intermediate

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with an aldehyde, a key step in the synthesis of certain 17β-HSD2 inhibitors.[12]

Materials:

-

This compound

-

Magnesium (Mg) granules

-

Anhydrous Tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Brine solution

Procedure:

-

To a solution of this compound in anhydrous THF, add magnesium granules under a nitrogen atmosphere.

-

Heat the mixture to initiate the formation of the Grignard reagent.

-

After the Grignard reagent has formed, cool the mixture to room temperature.

-

Add a solution of 4-bromobenzaldehyde in anhydrous THF to the reaction mixture.

-

Stir the reaction mixture, and the progress can be monitored by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a brine solution.

-

The desired product can then be extracted and purified using standard organic chemistry techniques.

Visualizations

Signaling Pathway

References

- 1. scbt.com [scbt.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Characterization of Orally Active 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibitors Targeting the Prevention of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-2-fluoroanisole: A Technical Guide

This guide provides a comprehensive overview of the primary synthesis route for 5-Bromo-2-fluoroanisole, a key intermediate in the development of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 103291-07-2) is a halogenated aromatic ether.[1] Its structure, featuring both bromine and fluorine substituents on an anisole backbone, makes it a valuable building block in organic synthesis, particularly for the introduction of the fluoroanisole moiety into more complex molecules.[1][2] This compound is notably used in the preparation of bicyclic substituted hydroxyphenylmethanone derivatives, which act as inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and are investigated for the treatment of osteoporosis.[3]

Primary Synthesis Route: Williamson Ether Synthesis

The most direct and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the methylation of 5-Bromo-2-fluorophenol.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is based on a documented laboratory procedure.[3]

Materials:

-

5-Bromo-2-fluorophenol

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve 5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol) and iodomethane (19.3 g, 136 mmol) in N,N-Dimethylformamide (120 mL).

-

Add potassium carbonate (18.8 g, 136 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 65 hours.

-

Upon completion of the reaction, add water (150 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (1 x 100 mL, 2 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (10:1) eluent to yield this compound.[3]

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield |

| 5-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | 13.0 | 68.1 | - |

| Iodomethane | CH₃I | 141.94 | 19.3 | 136 | - |

| Potassium carbonate | K₂CO₃ | 138.21 | 18.8 | 136 | - |

| This compound | C₇H₆BrFO | 205.02 | 14.2 | 69.3 | Quantitative[3] |

Synthesis of the Precursor: 5-Bromo-2-fluorophenol

The starting material, 5-Bromo-2-fluorophenol, can be synthesized from 1-bromo-4-fluorobenzene. This multi-step process involves the formation of a boronic acid intermediate followed by oxidation.

Synthesis Pathway

References

Spectral Data for 5-Bromo-2-fluoroanisole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoroanisole is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its structure, featuring a methoxy group, a fluorine atom, and a bromine atom on a benzene ring, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and proper use in subsequent research and development activities.

Physicochemical Properties

| Property | Value |

| CAS Number | 103291-07-2 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not currently available in public databases. However, predicted chemical shifts and coupling patterns can be estimated based on the analysis of similar structures.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the three methoxy protons. The chemical shifts and multiplicities will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methoxy group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and the methoxy group.

-

C=C stretching vibrations of the aromatic ring.

-

C-O stretching of the anisole moiety.

-

C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity. Fragmentation patterns would involve the loss of the methyl group, the methoxy group, and halogen atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not available. However, general procedures for obtaining NMR, IR, and MS data for similar organic compounds are provided below as a reference.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle ~30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle ~30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).

General IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) for volatile compounds, electrospray ionization (ESI) for less volatile compounds).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

5-Bromo-2-fluoroanisole commercial suppliers

An In-depth Technical Guide to 5-Bromo-2-fluoroanisole for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ether that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile reagent for introducing these functionalities into more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the strategic incorporation of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates.[1][2][3] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures essential for modern pharmaceuticals.[1] This guide provides an overview of the commercial availability, physicochemical properties, and synthetic applications of this compound.

Commercial Availability

This compound is readily available from several commercial suppliers of fine chemicals. The purity and available quantities may vary by supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | 103291-07-2 | C₇H₆BrFO | 205.02 | N/A |

| Tyger Scientific Inc. | 103291-07-2 | C₇H₆BrFO | 205.03 | N/A |

| Apollo Scientific | 103291-07-2 | C₇H₆BrFO | 205.02 | 97% |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 103291-07-2 | [4][5][6] |

| Molecular Formula | C₇H₆BrFO | [4][5] |

| Molecular Weight | 205.02 g/mol | [4][6] |

| Synonyms | 4-Bromo-1-fluoro-2-methoxybenzene, 5-Bromo-2-fluorophenyl methyl ether | [6] |

| Boiling Point | 82-85 °C | [6] |

| Flash Point | 98 °C | [6] |

Health and Safety Information

This compound is classified as an irritant.[6] It may cause respiratory irritation, skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] It is recommended to use this compound in a well-ventilated area or outdoors.[6][7]

Experimental Protocols

Synthesis of 2-Bromo-5-fluorophenol from this compound

This protocol describes the demethylation of this compound to yield 2-Bromo-5-fluorophenol, a common transformation in organic synthesis.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃), 1 M solution in DCM

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

A solution of this compound in DCM (4 mL/mmol) is cooled to -20 °C in a nitrogen atmosphere.

-

Boron tribromide (3 equivalents, 1 M in DCM) is added to the stirred solution at -20 °C.

-

The reaction mixture is then allowed to warm to ambient temperature and stirred overnight.

-

The reaction is quenched by the addition of water, and the phases are separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield 2-Bromo-5-fluorophenol.[8]

Caption: Experimental workflow for the synthesis of 2-Bromo-5-fluorophenol.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] The presence of both fluorine and bromine atoms makes it a powerful tool for medicinal chemists.[1] Fluorine can enhance a molecule's pharmacological profile, including binding affinity and metabolic stability, leading to improved bioavailability and a longer half-life.[1][2] Bromine serves as a versatile reactive site for cross-coupling reactions, which are fundamental for constructing the complex carbon skeletons of modern drugs.[1] This compound has been utilized in the synthesis of therapeutic agents such as anti-addiction agents, analgesics, and anti-inflammatory compounds.[1]

Caption: Role of this compound in a drug discovery workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. innospk.com [innospk.com]

- 4. scbt.com [scbt.com]

- 5. tygersci.com [tygersci.com]

- 6. 103291-07-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]

The Discovery of Novel Phenylpyrimidine Sulfamide Derivatives as Potent Endothelin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a series of potent dual endothelin receptor antagonists, exemplified by the drug Macitentan. While not direct derivatives of 5-Bromo-2-fluoroanisole, the structure-activity relationship (SAR) studies extensively explored a range of substituted phenyl moieties at a key position, providing a valuable case study for researchers working with similar scaffolds. This document details the synthetic methodologies, quantitative biological data, and the underlying signaling pathways relevant to this class of compounds.

Introduction: The Endothelin System and its Therapeutic Potential

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. It comprises three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH). Consequently, the development of endothelin receptor antagonists has been a significant focus of pharmaceutical research.

Synthetic Approach to Phenylpyrimidine Sulfamide Derivatives

The synthesis of the phenylpyrimidine sulfamide derivatives involves a multi-step sequence, beginning with the construction of the core pyrimidine scaffold, followed by the introduction of the key side chains. A general synthetic workflow is outlined below.

Experimental Workflow for the Synthesis of Phenylpyrimidine Sulfamides```dot

Caption: Simplified diagram of the endothelin signaling pathway.

Upon binding of ET-1 to its receptors (ETA and ETB), Gq proteins are activated, leading to the activation of phospholipase C (PLC). [1][3]PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), which leads to vasoconstriction. [4][5]DAG, in conjunction with calcium, activates protein kinase C (PKC), which is involved in cell proliferation. [6]Dual endothelin receptor antagonists like Macitentan block both ETA and ETB receptors, thereby inhibiting these downstream pathological effects.

Conclusion

The discovery of Macitentan and related phenylpyrimidine sulfamide derivatives represents a significant advancement in the treatment of pulmonary arterial hypertension. The extensive structure-activity relationship studies have provided valuable insights into the design of potent dual endothelin receptor antagonists. The detailed synthetic protocols and understanding of the underlying signaling pathways presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, particularly for those working on G protein-coupled receptor targets and utilizing halogenated aromatic scaffolds in their medicinal chemistry programs.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ENDOTHELIN RECEPTORS AND PAIN - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.

These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-2-fluoroanisole with a generic arylboronic acid. This compound is a valuable building block, incorporating a reactive bromine atom for cross-coupling, alongside a methoxy group and a fluorine atom which can modulate the physicochemical properties of the resulting biaryl products. The presented protocol is based on established methodologies for similar aryl bromides and is designed to serve as a robust starting point for synthesis and library generation.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and reaction setup (Schlenk flask or sealed vial, condenser, magnetic stirrer, heating mantle/oil bath)

-

Solvents for work-up and purification (e.g., Ethyl acetate, water, brine, hexanes)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

-

Silica gel for column chromatography

Reaction Setup:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv.).

-

Add the degassed solvent system (e.g., a 4:1 to 5:1 mixture of DME/water or Dioxane/water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Ensure the mixture is being stirred. If the reaction is to be heated, attach a condenser under a positive pressure of inert gas.

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of this compound. Note that yields are indicative and optimal conditions may vary depending on the specific arylboronic acid used.

| Parameter | Value |

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv.) |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) |

| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) |

| Solvent | DME/Water or Dioxane/Water (4:1 to 5:1) |

| Temperature | 80 - 100 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 70 - 95% |

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols: Formation of (2-Fluoro-5-methoxyphenyl)magnesium bromide and its Application in the Synthesis of 2-Fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, (2-fluoro-5-methoxyphenyl)magnesium bromide, from 5-Bromo-2-fluoroanisole. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The presence of both a fluoro and a methoxy group on the aromatic ring makes this particular Grignard reagent a valuable synthon for the introduction of the 2-fluoro-5-methoxyphenyl moiety into complex molecules, a common structural motif in medicinal chemistry. This protocol includes a detailed, laboratory-scale procedure for the Grignard reagent formation and its subsequent application in the synthesis of 2-fluoro-5-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are highly reactive nucleophiles essential for forming new carbon-carbon bonds.[1] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent under anhydrous conditions.[2] The successful formation of a Grignard reagent is often indicated by a change in the reaction mixture's appearance, such as turbidity or a color change.[2] The reactivity of the magnesium surface is critical, and activation is often necessary to remove the passivating layer of magnesium oxide.[1]

The target Grignard reagent, (2-fluoro-5-methoxyphenyl)magnesium bromide, is a versatile intermediate. One of its key applications is the synthesis of 2-fluoro-5-methoxybenzaldehyde, a valuable building block for various pharmaceutical compounds due to the unique electronic properties conferred by the fluorine and methoxy substituents.[3] This document provides a comprehensive guide for the preparation of this Grignard reagent and its subsequent conversion to the corresponding benzaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the industrial-scale synthesis of (2-fluoro-5-methoxyphenyl)magnesium bromide. While the provided protocols are for a laboratory scale, this data offers a benchmark for expected outcomes.

| Parameter | Value | Reference |

| Solvent | Methyltetrahydrofuran (MeTHF) | [4] |

| Reaction Temperature | 40 °C | [4] |

| Conversion Rate | 97% | [4] |

| Yield | 95% | [4] |

Experimental Protocols

Formation of (2-Fluoro-5-methoxyphenyl)magnesium bromide

This protocol describes the laboratory-scale synthesis of (2-fluoro-5-methoxyphenyl)magnesium bromide from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[1] The setup should consist of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][5] Gentle heating with a heat gun under vacuum can also be employed to activate the magnesium.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.[5] If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[5] The resulting greyish, cloudy solution is the (2-fluoro-5-methoxyphenyl)magnesium bromide reagent and should be used immediately in the next step.

Synthesis of 2-Fluoro-5-methoxybenzaldehyde

This protocol outlines the reaction of the prepared Grignard reagent with dimethylformamide (DMF) to yield 2-fluoro-5-methoxybenzaldehyde.

Materials:

-

(2-Fluoro-5-methoxyphenyl)magnesium bromide solution in THF (from section 3.1)

-

Anhydrous dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Addition of DMF: In a separate flask, prepare a solution of anhydrous dimethylformamide (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-fluoro-5-methoxybenzaldehyde.

Mandatory Visualizations

Caption: Workflow for the formation of (2-fluoro-5-methoxyphenyl)magnesium bromide.

Caption: Experimental workflow for the synthesis of 2-fluoro-5-methoxybenzaldehyde.

Troubleshooting

| Problem | Possible Cause | Solution |

| Grignard reaction does not initiate | Wet glassware or solvents; inactive magnesium surface. | Flame-dry all glassware and use freshly distilled anhydrous solvents. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under the solvent.[1] |

| Low yield of Grignard product | Incomplete reaction; side reactions (e.g., Wurtz coupling). | Ensure all steps are performed under a strict inert atmosphere. Maintain a slow, steady addition of the aryl halide to keep its concentration low in the reaction mixture. |

| Formation of biphenyl byproduct | Reaction of the Grignard reagent with unreacted aryl bromide. | This side reaction is favored by higher concentrations of the aryl bromide and elevated temperatures. Ensure slow, dropwise addition and maintain gentle reflux. |

Conclusion

The protocols detailed in this document provide a robust framework for the successful synthesis of (2-fluoro-5-methoxyphenyl)magnesium bromide and its subsequent conversion to 2-fluoro-5-methoxybenzaldehyde. Adherence to anhydrous conditions and proper activation of the magnesium are critical for achieving high yields in the Grignard reagent formation. The resulting aldehyde is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. These application notes serve as a comprehensive guide for researchers and scientists working in synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Use of 5-Bromo-2-fluoroanisole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoroanisole is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group, makes it an attractive starting material for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for selective transformations, providing a pathway to novel compounds with potential applications in drug discovery and agrochemical development.

This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for the cross-coupling reactions of this compound. These parameters are based on established methodologies for structurally related aryl bromides and should serve as a robust starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12-18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16-24 | 80-92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12-16 | 75-88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 18-24 | 82-94 |

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16-24 | 88-96 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18-24 | 85-94 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | THF | 80 | 12-18 | 82-91 |

| 4 | N-Methylaniline | PdCl₂(Amphos)₂ (3) | - | LHMDS (1.5) | Toluene | 100 | 18-24 | 78-89 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 4-6 | 90-97 |

| 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | 12-16 | 85-95 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 6-8 | 88-96 |

| 4 | 1-Heptyne | Pd(OAc)₂ (1.5) / PPh₃ (3) | CuI (3) | Piperidine | Acetonitrile | 80 | 8-12 | 84-93 |

Experimental Protocols

Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene, anhydrous

-

Water, deionized and degassed

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous, degassed toluene and deionized, degassed water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[1][2][3][4][5][6][7]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask with a magnetic stir bar.

-

Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.

-

Add this compound, followed by the amine, via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

-

After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Protocol 3: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][9][10][11][12]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Add this compound, followed by the dropwise addition of the terminal alkyne.

-

Stir the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-6 hours).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product is purified by column chromatography to afford the desired 5-alkynyl-2-fluoroanisole derivative.

Visualizations

Caption: General experimental workflow for cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Experimental Setup for the Lithiation of 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lithiation of substituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the regioselective introduction of a wide range of functional groups. This application note provides a detailed experimental setup for the lithiation of 5-Bromo-2-fluoroanisole, a versatile building block in medicinal chemistry and materials science. The presence of three distinct substituents—a bromine atom, a fluorine atom, and a methoxy group—offers multiple potential pathways for lithiation, primarily through lithium-halogen exchange or directed ortho-metalation (DoM).

This document outlines protocols for both lithium-halogen exchange at the C-5 position and directed ortho-metalation at the C-6 position, followed by quenching with common electrophiles such as N,N-dimethylformamide (DMF) to yield the corresponding aldehyde, or carbon dioxide for the carboxylic acid. The choice of organolithium reagent and reaction conditions dictates the regioselectivity of the lithiation.

Key Concepts: Lithiation Pathways

Two primary pathways are considered for the lithiation of this compound:

-

Lithium-Halogen Exchange: This reaction involves the exchange of the bromine atom at the C-5 position with a lithium atom. This process is typically rapid, even at low temperatures, and is favored with alkyllithium reagents like n-butyllithium (n-BuLi).

-

Directed ortho-Metalation (DoM): The methoxy group at the C-1 position can direct the deprotonation of an adjacent proton.[1] In this substrate, the proton at the C-6 position is the most likely site for deprotonation by a strong lithium amide base like lithium diisopropylamide (LDA), facilitated by the coordinating effect of the methoxy group.[1]

The selection of the appropriate lithiating agent and reaction conditions is therefore crucial to achieve the desired regioselectivity.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

-

Lithium diisopropylamide (LDA), freshly prepared or commercial solution

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (dry ice or gas)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, oven-dried glassware

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles for transfer of air- and moisture-sensitive reagents

Protocol 1: Lithium-Halogen Exchange and Formylation

This protocol focuses on the lithium-halogen exchange at the C-5 position using n-BuLi, followed by quenching with DMF to synthesize 2-fluoro-5-methoxybenzaldehyde.

Reaction Scheme:

This compound -> (via n-BuLi, THF, -78 °C) -> 2-Fluoro-5-methoxyphenyllithium -> (via DMF, then H₃O⁺ workup) -> 2-Fluoro-5-methoxybenzaldehyde

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Addition of Starting Material: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Quenching with DMF: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-fluoro-5-methoxybenzaldehyde.

Protocol 2: Directed ortho-Metalation and Carboxylation

This protocol describes the directed ortho-metalation at the C-6 position using LDA, followed by quenching with carbon dioxide to yield 6-bromo-2-fluoro-3-methoxybenzoic acid.

Reaction Scheme:

This compound -> (via LDA, THF, -78 °C) -> 6-Bromo-2-fluoro-3-methoxyphenyllithium -> (via CO₂, then H₃O⁺ workup) -> 6-Bromo-2-fluoro-3-methoxybenzoic acid

Procedure:

-

Reaction Setup: Prepare the reaction vessel as described in Protocol 1.

-

Addition of Starting Material: Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF (~0.2 M).

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Slowly add a solution of freshly prepared or commercial LDA (1.2 eq) in THF dropwise to the stirred solution over 20-30 minutes, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 2 hours.

-

Quenching with Carbon Dioxide: Quench the reaction by adding crushed dry ice pellets directly to the flask or by bubbling CO₂ gas through the solution at -78 °C until the reaction is complete (as monitored by TLC).

-

Workup:

-

Allow the reaction mixture to warm to room temperature.

-

Add 1 M HCl to acidify the mixture to pH ~2.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography.

Data Presentation

| Protocol | Lithiation Method | Reagent | Position of Lithiation | Electrophile | Product | Reported Yield Range (%) |

| 1 | Lithium-Halogen Exchange | n-BuLi | C-5 | DMF | 2-Fluoro-5-methoxybenzaldehyde | 60-80% |

| 2 | Directed ortho-Metalation | LDA | C-6 | CO₂ | 6-Bromo-2-fluoro-3-methoxybenzoic acid | 50-70% |

Note: Yields are dependent on the purity of reagents, strict anhydrous conditions, and careful execution of the experimental procedure. The provided ranges are based on typical outcomes for similar reactions.

Visualizations

Experimental Workflow for Lithiation of this compound

Caption: General experimental workflow for the two distinct lithiation pathways of this compound.

Logical Relationship of Reagents and Products

References

Application of 5-Bromo-2-fluoroanisole in the Synthesis of Agrochemical Precursors

Introduction

5-Bromo-2-fluoroanisole is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can influence the electronic properties and metabolic stability of the final molecule, and a methoxy group, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document outlines the application of this compound in the synthesis of a key intermediate for a new generation of fungicides, highlighting its role in constructing the biaryl core of these agrochemicals through Suzuki-Miyaura cross-coupling.

The presence of both bromine and fluorine on the anisole ring allows for selective functionalization. The carbon-bromine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The fluorine atom, on the other hand, can enhance the biological activity and pharmacokinetic properties of the target agrochemical.

Application in Fungicide Synthesis

One of the key applications of this compound is in the synthesis of biphenyl precursors for pyrazole carboxamide fungicides. These fungicides are known to be potent inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi, a critical mode of action for controlling a wide range of plant pathogens. A prominent example of this class of fungicides is Bixafen, which features a substituted biphenyl moiety.

While the commercial synthesis of Bixafen itself may proceed through various routes, the use of this compound provides a clear and instructive pathway to synthesize analogues of its core biphenyl amine intermediate. This application note will focus on the synthesis of a key biphenyl intermediate, demonstrating the utility of this compound as a starting material.

Experimental Protocols

1. Synthesis of (2-Fluoro-5-methoxyphenyl)boronic acid

This protocol describes the conversion of this compound to its corresponding boronic acid, a necessary step for its use in Suzuki-Miyaura cross-coupling reactions.

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or silica gel chromatography.

-

2. Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (2-Fluoro-5-methoxyphenyl)boronic acid and a suitable coupling partner to form a biphenyl intermediate.

-

Materials:

-

(2-Fluoro-5-methoxyphenyl)boronic acid (1.0 eq)

-

2-Bromo-1-nitro-3,4-dichlorobenzene (1.1 eq) (hypothetical coupling partner for demonstration)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-